molecular formula C13H12N2O2S2 B5051201 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione

3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione

Cat. No. B5051201
M. Wt: 292.4 g/mol
InChI Key: PURYLFVIQWZXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione, also known as DTPT, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. DTPT has been shown to possess potent antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the development of novel drugs for various diseases.

Mechanism of Action

The mechanism of action of 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione is complex and involves multiple pathways. 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione has been shown to activate the Nrf2-ARE pathway, which plays a critical role in regulating cellular antioxidant defense mechanisms. 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. In addition, 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione has been shown to possess potent antioxidant and anti-inflammatory properties, which are critical for maintaining cellular homeostasis and preventing oxidative damage. 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione has also been shown to improve glucose uptake and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes. In addition, 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation, which are implicated in the development of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione has several advantages for lab experiments, including its high yield and purity, as well as its potent antioxidant, anti-inflammatory, and anti-tumor properties. However, 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione, including:
1. Development of novel drugs based on 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione for the treatment of cancer, diabetes, and neurodegenerative disorders.
2. Investigation of the potential of 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione as a dietary supplement or nutraceutical for the prevention and treatment of various diseases.
3. Exploration of the molecular mechanisms underlying the anti-tumor, anti-inflammatory, and neuroprotective properties of 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione.
4. Optimization of the synthesis of 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione to improve its yield, purity, and environmental sustainability.
5. Investigation of the pharmacokinetics and pharmacodynamics of 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione in vivo to determine its safety and efficacy for clinical use.

Synthesis Methods

3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione can be synthesized through a multistep process that involves the reaction of 2,5-diketopiperazine with thioamide and thioacetic acid. The resulting compound is then subjected to a series of reactions involving thionation, cyclization, and oxidation to yield 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione in high yield and purity. The synthesis of 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione has been optimized to minimize waste and reduce the environmental impact of the process.

Scientific Research Applications

3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione has been shown to possess potent anti-tumor properties by inducing apoptosis and inhibiting cell proliferation. In diabetes research, 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione has been shown to improve insulin sensitivity and glucose uptake, making it a potential candidate for the treatment of type 2 diabetes. In neurodegenerative disorder research, 3-(4,5-dihydro-1,3-thiazol-2-ylthio)-1-phenyl-2,5-pyrrolidinedione has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation.

properties

IUPAC Name

3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c16-11-8-10(19-13-14-6-7-18-13)12(17)15(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURYLFVIQWZXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SC2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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